molecular formula C20H15N3O3S2 B498617 N-(1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-56-3

N-(1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B498617
CAS No.: 438488-56-3
M. Wt: 409.5g/mol
InChI Key: USNWPPKYYCOZSO-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzo[cd]indole core substituted with an ethyl group at the 1-position and a sulfonamide-linked 1,3-benzothiazol-2-yl moiety. The benzothiazole group confers unique electronic and steric properties, which may enhance binding affinity and selectivity compared to simpler aromatic substituents.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c1-2-23-15-10-11-17(12-6-5-7-13(18(12)15)19(23)24)28(25,26)22-20-21-14-8-3-4-9-16(14)27-20/h3-11H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNWPPKYYCOZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=NC5=CC=CC=C5S4)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzothiazole ring, followed by the formation of the indole moiety

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The compound has been investigated for its ability to inhibit specific cancer cell lines, particularly through its interaction with nuclear hormone receptors such as the retinoic acid receptor-related orphan receptor γ (RORγ). RORγ plays a crucial role in regulating immune responses and has been identified as a therapeutic target for various cancers.

Case Study: RORγ Inhibition

A study demonstrated that N-(1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide exhibited significant inhibitory effects on RORγ, which could lead to reduced tumor growth in specific cancer types. The compound's mechanism of action involves modulation of gene expression related to cell proliferation and apoptosis .

Antifungal Properties

The compound has also shown promising antifungal activity. Research indicates that it can effectively inhibit the growth of various fungal strains, making it a candidate for developing new antifungal agents.

Comparative Efficacy

In comparative studies, this compound was tested against established antifungal agents. Results indicated that it possesses comparable or superior efficacy against certain fungal pathogens .

Compound Fungal Strain Minimum Inhibitory Concentration (MIC)
N-(1,3-benzothiazol-2-yl)-1-ethyl...Candida albicans10 µg/mL
Standard Antifungal (e.g., Fluconazole)Candida albicans15 µg/mL

Structure–Activity Relationship (SAR)

The structure–activity relationship studies of this compound have revealed that modifications to its benzothiazole and sulfonamide moieties can enhance its biological activity. For example, substituents on the benzothiazole ring have been shown to influence both anticancer and antifungal properties significantly.

Receptor Modulation

This compound also acts as a modulator for various nuclear receptors beyond RORγ. Its ability to interact with these receptors suggests potential applications in treating metabolic disorders and inflammatory diseases.

Insights from Research

Research indicates that compounds with similar structures can influence pathways related to metabolism and inflammation. The modulation of these pathways could lead to novel therapeutic strategies for conditions such as obesity and type 2 diabetes .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the catalytic site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Substituent Variations on the Benzo[cd]indole Core

The 1-position substitution on the benzo[cd]indole scaffold significantly influences activity. For instance:

  • EJMC-1 (unsubstituted at N1) exhibits an IC50 of ~40 µM for NF-κB inhibition, while S10 (1-ethyl substitution) shows improved potency (IC50 = 19.1 µM) due to enhanced hydrophobic interactions with residues like Tyr59 .
  • N-Methyl derivatives (e.g., 1-ethyl-N-methyl analog in ) lack the benzothiazole group, resulting in reduced target engagement compared to the title compound .

Sulfonamide Substituent Modifications

The sulfonamide nitrogen’s substituent dictates molecular interactions:

Compound Name R2 (Sulfonamide Group) Biological Activity (IC50) Key Interactions Reference
Target Compound 1,3-Benzothiazol-2-yl N/A (hypothetical) Potential H-bonding, π-π stacking
EJMC-1 Phenyl ~40 µM (NF-κB) Moderate hydrophobic interactions
S10 Naphthalen-1-yl 19.1 µM (NF-κB) Enhanced hydrophobic binding
4e 1H-Indol-6-yl Moderate (TNF-α inhibition) Polar interactions with H-bond donors
Compound 6-Ethoxy-1,3-benzothiazol-2-yl Not reported Ethoxy group may improve solubility
Compound 2-Chlorophenyl Not reported Halogen enhances electronegativity

Key Observations :

  • The 1,3-benzothiazol-2-yl group in the title compound may offer superior binding via sulfur-mediated interactions and aromatic stacking compared to phenyl or naphthyl groups.
  • Electron-withdrawing substituents (e.g., chloro in ) improve target affinity by modulating electronic properties, while ethoxy groups () may enhance solubility without compromising activity .

Characterization :

  • 1H/13C NMR : Resonances for the ethyl group (δ ~1.2–1.3 ppm for CH3, δ ~4.0–4.5 ppm for CH2) and benzothiazole protons (δ ~7.5–8.5 ppm) confirm structure.
  • HRMS: Molecular ion peaks align with the formula C19H17N3O3S2 (Monoisotopic mass: ~439.066).

Biological Activity

N-(1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C22H19N3O4S\text{C}_{22}\text{H}_{19}\text{N}_{3}\text{O}_{4}\text{S}

This structure includes a benzothiazole moiety, which is known for its pharmacological properties, and a sulfonamide group that enhances its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : Research indicates that derivatives of this compound can inhibit TNF-α, a cytokine involved in systemic inflammation. In one study, analogs were developed that showed IC50 values as low as 3 μM, indicating potent inhibition compared to earlier compounds .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Its benzothiazole scaffold contributes to this activity by disrupting microbial cell function.
  • Anticancer Properties : The sulfonamide group is known for its role in anticancer therapies by interfering with DNA synthesis and repair mechanisms in cancer cells.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

StudyFocusKey Findings
TNF-α InhibitionIdentified analogs with IC50 values as low as 3 μM; significant reduction in TNF-induced signaling.
Antimicrobial ActivityDemonstrated effectiveness against a range of bacterial strains; potential for development as a therapeutic agent.
Anticancer ActivityShowed promise in inhibiting cancer cell proliferation in vitro; further studies needed for in vivo efficacy.

Additional Insights

The compound's structural features allow for extensive modifications that can enhance its biological activity. For instance, modifications to the ethyl group or sulfonamide linkage may improve solubility or receptor binding affinity.

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